molecular formula C9H11Li2N2O9P B12384978 Uridine 5'-monophosphate-15N2,d11 (dilithium)

Uridine 5'-monophosphate-15N2,d11 (dilithium)

Cat. No.: B12384978
M. Wt: 349.2 g/mol
InChI Key: VZKHMAVADRKKIM-GKOWXMAFSA-L
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Description

Uridine 5’-monophosphate-15N2,d11 (dilithium) is a stable isotope-labeled compound. It is a deuterium and nitrogen-15 labeled form of Uridine 5’-monophosphate, which is a monophosphate form of uridine triphosphate. This compound is primarily used in scientific research for tracing and quantitation purposes due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine 5’-monophosphate-15N2,d11 (dilithium) involves the incorporation of deuterium and nitrogen-15 into the uridine 5’-monophosphate molecule. This can be achieved through various synthetic routes, including:

    Nitrogen-15 Labeling: The incorporation of nitrogen-15 can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents.

Industrial Production Methods

Industrial production of Uridine 5’-monophosphate-15N2,d11 (dilithium) typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes:

    Chemical Synthesis: Using deuterated and nitrogen-15 labeled starting materials.

    Purification: Employing techniques such as chromatography to isolate the desired product.

    Quality Control: Ensuring the final product meets the required specifications for research use.

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-monophosphate-15N2,d11 (dilithium) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form uridine diphosphate or uridine triphosphate.

    Reduction: Reduction reactions can convert it back to uridine or other reduced forms.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Uridine diphosphate, uridine triphosphate.

    Reduction: Uridine, reduced uridine derivatives.

    Substitution: Various substituted uridine derivatives.

Scientific Research Applications

Uridine 5’-monophosphate-15N2,d11 (dilithium) has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to understand nucleotide metabolism.

    Biology: Employed in studies of nucleic acid synthesis and degradation.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of uridine analogs.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Uridine 5’-monophosphate-15N2,d11 (dilithium) involves its incorporation into nucleic acids and its role in nucleotide metabolism. The labeled isotopes allow researchers to trace the compound’s pathway and interactions within biological systems. The molecular targets include enzymes involved in nucleotide synthesis and degradation, and the pathways include the de novo synthesis and salvage pathways of nucleotides.

Comparison with Similar Compounds

Similar Compounds

    Uridine 5’-monophosphate: The unlabeled form of the compound.

    Uridine 5’-diphosphate: A diphosphate form of uridine.

    Uridine 5’-triphosphate: A triphosphate form of uridine.

Uniqueness

Uridine 5’-monophosphate-15N2,d11 (dilithium) is unique due to its stable isotope labeling, which allows for precise tracing and quantitation in research studies. This makes it particularly valuable in studies requiring detailed metabolic analysis and pharmacokinetic profiling.

Properties

Molecular Formula

C9H11Li2N2O9P

Molecular Weight

349.2 g/mol

IUPAC Name

dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-(3,5,6-trideuterio-2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl] phosphate

InChI

InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,10+1,11+1,13D,14D;;/hD

InChI Key

VZKHMAVADRKKIM-GKOWXMAFSA-L

Isomeric SMILES

[2H]C1=C([15N](C(=O)[15N](C1=O)[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O

Origin of Product

United States

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